molecular formula C20H24N2O2 B5988905 Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate

Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate

Cat. No.: B5988905
M. Wt: 324.4 g/mol
InChI Key: DHCBGSWHFHBXGZ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 3-(4-Methylpiperazin-1-yl)aniline

Uniqueness

Methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the aniline and piperidine moieties allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 4-[(3-anilinopiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)17-11-9-16(10-12-17)14-22-13-5-8-19(15-22)21-18-6-3-2-4-7-18/h2-4,6-7,9-12,19,21H,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCBGSWHFHBXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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